4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone
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Overview
Description
4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone is a synthetic organic compound that belongs to the class of butyrophenones. This compound is characterized by the presence of a fluorine atom at the 4’ position, a hydroxyl group at the 2 position, and a piperazine ring substituted with an o-methoxyphenyl group. Butyrophenones are known for their diverse pharmacological activities, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the butyrophenone backbone: This can be achieved through a Friedel-Crafts acylation reaction, where a fluorobenzene derivative is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the hydroxyl group: The hydroxyl group at the 2 position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Substitution with the piperazine ring: The piperazine ring substituted with an o-methoxyphenyl group can be synthesized separately and then coupled to the butyrophenone backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butyrophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved can vary depending on the specific biological context and the target receptors.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic medication.
Droperidol: A butyrophenone used as an antiemetic and sedative.
Benperidol: A highly potent antipsychotic in the butyrophenone class.
Uniqueness
4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other butyrophenones. The presence of the fluorine atom and the o-methoxyphenyl group can influence its binding affinity and selectivity for various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-27-20-5-3-2-4-18(20)24-14-12-23(13-15-24)11-10-19(25)21(26)16-6-8-17(22)9-7-16/h2-9,19,25H,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOGBOUDQQAIQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(C(=O)C3=CC=C(C=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965319 |
Source
|
Record name | 1-(4-Fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51037-51-5 |
Source
|
Record name | Butyrophenone, 4'-fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051037515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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